6-Fluoro-2-(2-methoxyphenyl)benzoic acid
Description
6-Fluoro-2-(2-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 6-position of the benzene ring and a 2-methoxyphenyl substituent at the 2-position. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
2-fluoro-6-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMGCALAADWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689132 | |
| Record name | 3-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-08-8 | |
| Record name | 3-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
6-Fluoro-2-(2-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physical Properties of Selected Benzoic Acid Derivatives
Structural Analysis
- Positional Isomerism : Compared to 2-fluoro-6-methoxybenzoic acid (), the target compound exhibits distinct substitution patterns. The fluorine and methoxyphenyl groups in the target occupy the 6- and 2-positions, respectively, whereas the isomer has fluorine at position 2 and methoxy at position 5. This difference significantly alters electronic distribution and steric hindrance, impacting reactivity and intermolecular interactions .
- Functional Group Variations : 3,4-Dihydroxybenzoic acid () lacks fluorine but features hydroxyl groups, enhancing hydrogen-bonding capacity and antioxidant activity. In contrast, the fluorine in the target compound increases lipophilicity and metabolic resistance .
- Hybrid Structures: 2-(2-Methoxyphenylamino)benzoic acid () introduces an amino linker between the benzoic acid and methoxyphenyl moieties, altering conjugation and bioavailability compared to the direct linkage in the target compound .
Toxicity and QSTR Modeling Insights
Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives () highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting acute oral toxicity (LD₅₀) in mice. Key findings:
- Steric Effects : The bulky 2-methoxyphenyl group in the target compound could hinder interactions with enzymes or receptors, possibly reducing acute toxicity compared to smaller analogs like 2-fluoro-6-methoxybenzoic acid .
- Cross-Factor JB: The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity.
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